molecular formula C12H14Br2N2O B12613777 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide CAS No. 650638-39-4

2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide

Cat. No.: B12613777
CAS No.: 650638-39-4
M. Wt: 362.06 g/mol
InChI Key: HSVQWHZINJQEDL-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is a synthetic organic compound that belongs to the class of hydrazinium salts This compound is characterized by the presence of a bromobenzoyl group, a dimethylhydrazinium core, and a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Hydrazine Derivative Formation: The acid chloride is then reacted with 1,1-dimethylhydrazine in the presence of a base such as triethylamine to form the hydrazine derivative.

    Alkylation: The hydrazine derivative is alkylated with propargyl bromide in the presence of a suitable base like potassium carbonate (K₂CO₃) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The hydrazinium core can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group may facilitate binding to specific sites, while the hydrazinium core can participate in redox reactions. The propynyl substituent may enhance the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoyl Hydrazine: Lacks the dimethyl and propynyl substituents.

    1,1-Dimethylhydrazine: Lacks the bromobenzoyl and propynyl groups.

    Propargyl Bromide: Lacks the hydrazinium core and bromobenzoyl group.

Uniqueness

2-(4-Bromobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromobenzoyl group, dimethylhydrazinium core, and propynyl substituent makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

650638-39-4

Molecular Formula

C12H14Br2N2O

Molecular Weight

362.06 g/mol

IUPAC Name

[(4-bromobenzoyl)amino]-dimethyl-prop-2-ynylazanium;bromide

InChI

InChI=1S/C12H13BrN2O.BrH/c1-4-9-15(2,3)14-12(16)10-5-7-11(13)8-6-10;/h1,5-8H,9H2,2-3H3;1H

InChI Key

HSVQWHZINJQEDL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC#C)NC(=O)C1=CC=C(C=C1)Br.[Br-]

Origin of Product

United States

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